![molecular formula C14H14N4O3 B11434255 7-(4-Ethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11434255.png)
7-(4-Ethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(4-Ethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the ethoxyphenyl group and the triazolopyrimidine core imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of microwave irradiation in industrial settings could be explored to enhance reaction rates and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
7-(4-Ethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the triazolopyrimidine core.
Substitution: The ethoxyphenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ethoxyphenyl moiety.
Scientific Research Applications
7-(4-Ethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anti-inflammatory agent. It has shown promising results in inhibiting the production of pro-inflammatory cytokines and nitric oxide.
Biological Studies: The compound’s ability to interact with specific molecular targets makes it useful in studying various biological pathways.
Material Science: Triazolopyrimidines are also explored for their applications in material science due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-ethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, thereby reducing the production of pro-inflammatory mediators . The compound’s structure allows it to bind effectively to the active site of COX-2, leading to its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Methyl-7-ethylamino-s-triazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 7-(4-ethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical properties and enhances its biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
Molecular Formula |
C14H14N4O3 |
---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
7-(4-ethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H14N4O3/c1-2-21-10-5-3-9(4-6-10)12-7-11(13(19)20)17-14-15-8-16-18(12)14/h3-8,12H,2H2,1H3,(H,19,20)(H,15,16,17) |
InChI Key |
YVXMZKNLEQGEDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O |
Origin of Product |
United States |
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